Benazepril tert-Butyl Ester-d5
Description
Contextualization within Deuterated Angiotensin-Converting Enzyme (ACE) Inhibitor Research
Angiotensin-converting enzyme (ACE) inhibitors are a class of compounds that act on the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and fluid balance in the body. scbt.comfrontiersin.org They function by competitively inhibiting the ACE enzyme, which is responsible for converting angiotensin I to angiotensin II. nih.gov Angiotensin II is a potent vasoconstrictor, and by blocking its production, ACE inhibitors help to relax blood vessels. scbt.comfrontiersin.org
In the field of pharmaceutical analysis and drug metabolism studies, deuterated versions of ACE inhibitors, such as Benazepril-d5 (B562408) and Quinapril-d5, serve as invaluable research tools. scbt.comscbt.com The incorporation of deuterium (B1214612), a stable isotope of hydrogen, creates a molecule that is chemically similar to the parent drug but has a higher mass. wikipedia.org This property is essential for its use as an internal standard in analytical assays. Benazepril (B1667978) tert-Butyl Ester-d5 fits within this context as a labeled derivative used to facilitate the precise measurement of benazepril and its related compounds in complex biological matrices. clearsynth.comtexilajournal.com
Significance of Deuterium Incorporation in Chemical Probes for Biological Systems
The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (²H or D), is a fundamental technique in medicinal chemistry and biochemical research. wikipedia.orgchem-station.com While the chemical properties of a deuterated compound are nearly identical to its non-deuterated counterpart, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.gov This "kinetic isotope effect" and the mass difference are leveraged for several research applications. chem-station.com
Deuterated compounds are widely used as internal standards for quantitative analysis using mass spectrometry (MS). scioninstruments.comwikipedia.org In techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is added in a known quantity to samples to correct for variability during sample preparation, injection, and instrument analysis. cerilliant.com Because a deuterated standard is nearly identical to the analyte of interest, it behaves similarly during extraction and chromatography but is distinguishable by its different mass-to-charge ratio (m/z) in the mass spectrometer. scioninstruments.comnih.gov This ensures high accuracy and precision in quantifying the target compound. clearsynth.com Furthermore, deuterium labeling is used to trace metabolic pathways, elucidate reaction mechanisms, and understand protein structures. arkat-usa.orgacs.org
Overview of Research Utility as a Deuterated Derivative
The principal research application of Benazepril tert-Butyl Ester-d5 is as an internal standard for the quantitative determination of benazepril and its metabolites in biological samples. scioninstruments.comclearsynth.com Benazepril is a prodrug that is hydrolyzed in the body to its pharmacologically active metabolite, benazeprilat (B1667979). researchgate.net
In pharmacokinetic and metabolic studies, researchers need to accurately measure the concentrations of both the parent drug and its active metabolites. The use of this compound allows for precise quantification via isotope dilution mass spectrometry. chem-station.com The deuterated standard co-elutes with the unlabeled analyte during chromatography but is detected at a distinct m/z value, providing a stable reference point that corrects for matrix effects and variations in instrument response. scioninstruments.comtexilajournal.com This enhances the reliability and robustness of the analytical method, which is crucial for drug development and bioanalytical research. clearsynth.comcerilliant.com
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1356010-96-2 | scbt.comvivanls.comnih.gov |
| Molecular Formula | C₂₈H₃₁D₅N₂O₅ | scbt.comvivanls.com |
| Molecular Weight | 485.63 g/mol | scbt.comvivanls.comnih.gov |
| IUPAC Name | ethyl (2S)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O5/c1-5-34-27(33)23(17-15-20-11-7-6-8-12-20)29-22-18-16-21-13-9-10-14-24(21)30(26(22)32)19-25(31)35-28(2,3)4/h6-14,22-23,29H,5,15-19H2,1-4H3/t22-,23-/m0/s1/i6D,7D,8D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLLWVSHZXSUNF-HVSPQWTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747077 | |
| Record name | Ethyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-(~2~H_5_)phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356010-96-2 | |
| Record name | Ethyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-(~2~H_5_)phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Deuterium Labeling Strategy and Rationale
Enhanced Detectability and Signal Stability in Mass Spectrometry (MS)
One of the most significant applications of deuterated compounds is in mass spectrometry-based analysis. unam.mx The increased mass of the deuterated molecule allows it to be easily distinguished from its non-deuterated counterpart. nih.gov This property is invaluable for quantitative studies, where the deuterated compound can be used as an internal standard to correct for variations during sample preparation and analysis. unam.mx While not always the case, in some instances, deuterated substances have been observed to produce a stronger signal in electrospray ionization (ESI) mass spectrometry. stackexchange.com The stability of the carbon-deuterium (C-D) bond can also influence fragmentation patterns in tandem mass spectrometry (MS/MS), potentially leading to enhanced signals for certain fragment ions. stackexchange.comansto.gov.au
Non-Radioactive Labeling Advantages in Chemical and Biological Studies
Influence on Physicochemical Properties Relevant to Analytical Methodologies
Deuteration can subtly alter the physicochemical properties of a molecule. bioscientia.de While the electronic properties remain largely unchanged, the increased mass of deuterium (B1214612) leads to a stronger C-D bond compared to the C-H bond. This can affect properties such as molecular volume and polarity. researchgate.net For instance, deuteration has been shown to increase the melting and crystallization temperatures of some polymers. acs.org These slight modifications in physical properties, though often minor, can be significant in the context of developing and validating sensitive analytical methods. researchgate.net
| Property | Influence of Deuteration |
| Melting Point | May increase acs.org |
| Crystallization Temperature | May increase acs.org |
| Molecular Volume | Can be altered researchgate.net |
| Polarity | Can be altered researchgate.net |
| Bond Strength (C-D vs. C-H) | C-D bond is stronger |
Kinetic Isotope Effects and Their Implications for Reaction Mechanism Elucidation
The difference in bond strength between C-D and C-H bonds gives rise to the kinetic isotope effect (KIE), a change in the rate of a chemical reaction when a hydrogen atom is replaced by deuterium. wikipedia.org Because the C-D bond is stronger and has a lower vibrational frequency, it requires more energy to break, often resulting in a slower reaction rate. wikipedia.org This phenomenon is a powerful tool for elucidating reaction mechanisms, as it can help identify the rate-determining step of a reaction. numberanalytics.comprinceton.edu If a reaction is slower with the deuterated compound, it suggests that the C-H bond is broken in the rate-limiting step. baranlab.org The study of KIEs is crucial in drug metabolism research, where it can be used to understand how a drug is broken down in the body and to potentially improve its metabolic stability. symeres.com
| Effect | Description | Implication for Research |
| Primary KIE | Observed when the bond to the isotope is broken in the rate-determining step. baranlab.org | Helps to identify bond-breaking events in the slowest step of a reaction. princeton.edu |
| Secondary KIE | Observed when the bond to the isotope is not broken but is located at or near the reaction center. dalalinstitute.com | Provides information about changes in hybridization and the steric environment of the transition state. princeton.edu |
Influence on Physicochemical Properties Relevant to Analytical Methodologies
Strategic Deuteration for Probing Metabolic Pathways
The strategic placement of deuterium atoms on the phenyl ring of Benazepril (B1667978) tert-Butyl Ester-d5 is key to its utility in studying metabolic pathways. xcessbio.comnih.gov Benazepril is a prodrug that is metabolized in the liver to its active form, benazeprilat (B1667979). nih.govnih.gov This conversion involves the cleavage of the ester group.
By using a deuterated version of the parent compound, researchers can accurately trace its conversion to benazeprilat and other potential metabolites. The mass difference between the deuterated standard and the non-deuterated drug and its metabolites allows for their simultaneous detection and quantification in complex biological matrices like plasma or urine. researchgate.net This is essential for understanding the pharmacokinetics of benazepril, including its absorption, distribution, metabolism, and excretion.
Forced degradation studies of benazepril have shown that it is unstable under hydrolytic conditions, leading to the formation of benazeprilat. researchgate.net Photochemical degradation can also result in multiple minor degradation products. researchgate.net The use of a deuterated internal standard helps to accurately quantify the parent drug and its metabolites even in the presence of these degradation products.
Table 2: Research Findings on Benazepril Metabolism
| Study Type | Key Findings | Reference |
|---|---|---|
| Forced Degradation | Benazepril is unstable under hydrolytic conditions, forming benazeprilat. Photochemical degradation leads to multiple minor products. | researchgate.net |
| Pharmacokinetics | Benazepril is a prodrug converted in vivo to the active metabolite, benazeprilat. | nih.govnih.gov |
| Bioanalytical Method | Stable isotope-labeled internal standards are crucial for accurate quantification in LC-MS/MS analysis of benazepril and its metabolites. | researchgate.netuni-duesseldorf.de |
Conclusion
General Principles of Deuterium (B1214612) Incorporation in Complex Organic Molecules
The introduction of deuterium into complex organic molecules is a nuanced process that has garnered significant attention due to the value of deuterated compounds in various scientific fields. rsc.orgrsc.org General methods for deuterium incorporation can be broadly categorized and often rely on the exchange of hydrogen atoms for deuterium. rsc.org
Key strategies for deuterium incorporation include:
Catalytic Hydrogen Isotope Exchange (HIE): This is a widely used and efficient method for site-selective deuteration. snnu.edu.cn It often employs transition metal catalysts, such as iridium, palladium, rhodium, and ruthenium, to facilitate the exchange of C-H bonds with a deuterium source. snnu.edu.cn The choice of catalyst and reaction conditions can allow for a high degree of regioselectivity. snnu.edu.cn
Acid/Base Catalyzed Exchange: In this approach, acidic or basic conditions are used to promote the exchange of labile protons with deuterium from a deuterated solvent, such as D₂O. rsc.orgmdpi.com The pD (the deuterium equivalent of pH) of the solution can significantly influence the rate of exchange. nih.govacs.org
Reductive Deuteration: This method involves the reduction of unsaturated functional groups, like carbonyls or alkenes, using a deuterated reducing agent (e.g., NaBD₄, LiAlD₄) or under an atmosphere of deuterium gas (D₂) with a catalyst. researchgate.netnih.gov
Photochemical Methods: Visible-light induced deuteration is an emerging technique that offers mild reaction conditions and has been successfully applied to the late-stage deuteration of complex molecules, including drug compounds. rsc.org
Biocatalysis: Enzymes can be used to catalyze the stereoselective incorporation of deuterium. acs.orgnih.gov For instance, α-oxoamine synthases can produce α-²H amino acids and esters with high site- and stereoselectivity using D₂O as the deuterium source. acs.orgnih.gov
The selection of a particular method depends on several factors, including the stability of the substrate molecule, the desired position of the deuterium label(s), and the required level of isotopic enrichment.
Specific Synthesis Routes for Benazepril tert-Butyl Ester-d5
The synthesis of this compound involves the specific incorporation of five deuterium atoms onto the phenyl ring of the homophenylalanine moiety. nih.gov This is typically achieved by starting with a deuterated precursor.
Deuterium Incorporation Approaches
A common strategy for synthesizing the d5-labeled phenyl group is through a Friedel-Crafts alkylation reaction using deuterated benzene (B151609) (C₆D₅H) and a suitable electrophile. This foundational step establishes the deuterated aromatic backbone early in the synthetic sequence. The resulting deuterated intermediate, such as (R)-2-Hydroxy-4-phenylbutyric acid-d5, serves as a key building block. This chiral intermediate is crucial for the synthesis of several angiotensin-converting enzyme (ACE) inhibitors.
An alternative approach involves the catalytic deuteration of an unsaturated precursor. For example, catalytic transfer deuteration can be used to introduce deuterium into alkenes and alkynes, often obviating the need for D₂ gas and pressurized setups. marquette.edu
Esterification Techniques for the tert-Butyl Ester Moiety
The tert-butyl ester group in this compound is a critical protecting group for the carboxylic acid functionality. thieme-connect.com Several methods exist for the formation of tert-butyl esters, each with its own advantages and limitations.
Fischer-Speier Esterification: This traditional method involves reacting the carboxylic acid with tert-butanol (B103910) under acidic conditions. rsc.org However, this method is often incompatible with acid-sensitive molecules. rsc.org
Steglich Esterification: This method utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) under mild, neutral conditions. rsc.org This makes it suitable for molecules with acid-labile groups. rsc.org
Use of tert-Butylating Agents: Reagents like bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297) can directly convert carboxylic acids into their tert-butyl esters. thieme-connect.comorganic-chemistry.org This method has been shown to be effective for various substrates, including free amino acids. thieme-connect.comorganic-chemistry.org
Flow Microreactors: Modern techniques utilizing flow microreactors offer a sustainable and efficient method for the direct introduction of the tert-butoxycarbonyl group. rsc.org
The choice of esterification method in the synthesis of this compound would depend on the specific intermediates and the need to preserve the stereochemistry and other functional groups present in the molecule.
Control of Reaction Conditions for Purity and Yield in Deuterated Synthesis
Achieving high purity and yield in the synthesis of deuterated compounds requires careful control over reaction conditions.
| Parameter | Importance in Deuterated Synthesis |
| Temperature | Can influence reaction rates and the potential for side reactions or isotopic scrambling. publish.csiro.au |
| Catalyst Choice | The selection of the catalyst is crucial for achieving high selectivity and efficiency in deuterium incorporation. snnu.edu.cnpublish.csiro.au |
| Deuterium Source | The purity and nature of the deuterium source (e.g., D₂O, D₂ gas) can impact the level of deuterium incorporation. marquette.edu |
| Solvent | The solvent can affect the solubility of reactants and influence the reaction pathway. rsc.org |
| Reaction Time | Sufficient time must be allowed for the exchange reaction to proceed to the desired level of deuteration. publish.csiro.au |
Stereoselective Synthesis of Deuterated Benazepril Derivatives
The synthesis of benazepril and its derivatives involves creating specific stereocenters, which adds a layer of complexity to the introduction of deuterium.
Stereochemical Resolution Techniques for Enantiomerically Pure Deuterated Analogs
Achieving enantiomeric purity in deuterated analogs like this compound is a significant synthetic challenge. Since benazepril possesses chiral centers, its synthesis inherently produces stereoisomers. The separation and isolation of the desired enantiomer are critical. Various techniques can be employed, drawing from established methods in pharmaceutical synthesis. researchgate.net
One common approach is chiral chromatography , particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. This analytical and preparative technique allows for the effective separation of enantiomers based on their differential interactions with the chiral column material. researchgate.net For benazepril and its analogs, this method is crucial for ensuring high enantiomeric purity in the final product.
Enzymatic resolution represents a highly stereoselective biocatalytic method. acs.org Enzymes, such as lipases or dehydrogenases, can selectively react with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be isolated in a pure form. For instance, in the synthesis of a key precursor to benazepril, D-lactic acid dehydrogenase derived from Staphylococcus epidermis has been used to achieve a stereoselective reduction with high enantiomeric excess. This biocatalytic approach offers mild reaction conditions and high selectivity. acs.orgnih.gov
Another advanced method is dynamic kinetic resolution (DKR) . This technique combines rapid racemization of the starting material with a stereoselective reaction, theoretically allowing for a 100% yield of the desired single enantiomer from a racemic mixture. A patented synthesis for benazepril hydrochloride utilizes a DKR process, highlighting its efficiency and potential for industrial-scale production by reducing steps and improving atom economy. google.com
Recrystallization of diastereomeric salts is a classical resolution method. This involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. The synthesis of benazepril has historically involved the resolution of its aminoester intermediate via this method. researchgate.net
Table 1: Stereochemical Resolution Techniques for Deuterated Pharmaceutical Analogs
| Technique | Description | Applicability to Benazepril-d5 (B562408) Analogs | Key Advantages |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | Effective for both analytical purity assessment and preparative scale separation of enantiomers. researchgate.net | High resolution, applicable to a wide range of compounds. |
| Enzymatic Resolution | Use of stereoselective enzymes to react with one enantiomer. | Enzymes like dehydrogenases can be used for stereoselective synthesis of chiral precursors. acs.org | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov |
| Dynamic Kinetic Resolution (DKR) | Combines in-situ racemization with stereoselective reaction. | Can efficiently convert a racemic intermediate into a single desired enantiomer, improving yield. google.com | High theoretical yield, improved process efficiency and atom economy. google.com |
| Diastereomeric Recrystallization | Separation of diastereomeric salts formed with a chiral resolving agent. | A classical and established method for resolving chiral intermediates in benazepril synthesis. researchgate.net | Scalable, cost-effective for large-scale production. |
Development of Sustainable Synthetic Routes for Deuterated Compounds
The synthesis of deuterated compounds is increasingly guided by the principles of green chemistry, aiming to develop more environmentally friendly and cost-effective processes. adesisinc.com This shift is driven by the need to minimize waste, avoid harsh reagents, and utilize sustainable resources. musechem.com
A key trend is the use of deuterium oxide (D₂O) as a readily available, inexpensive, and sustainable source of deuterium atoms. rsc.orgbeilstein-journals.org Modern methods focus on activating C-H bonds to facilitate hydrogen-isotope exchange (HIE) with D₂O under mild conditions.
Photochemical and photocatalytic methods are at the forefront of sustainable deuteration. rsc.org These techniques use visible light as a renewable energy source to drive reactions, often eliminating the need for harsh metal catalysts or stoichiometric reagents. rsc.org For example, a metal-free, visible-light-induced method has been developed for the site-specific deuteration of organic molecules using D₂O, demonstrating broad substrate scope and high deuterium incorporation. rsc.org Such strategies are particularly valuable for the late-stage deuteration of complex molecules. nih.govrsc.org
Biocatalysis offers another green alternative, employing enzymes to catalyze deuteration reactions with high selectivity under mild, aqueous conditions. nih.gov Engineered photodecarboxylases, for instance, can catalyze the decarboxylative deuteration of carboxylic acids using D₂O, providing a highly specific method for deuterium incorporation. nih.gov
The development of novel catalytic systems also contributes to sustainability. For example, a reagent system combining Cp₂TiCl, D₂O, and Manganese (Mn) has been shown to be a cheap, abundant, and environmentally friendly option for the deuteration of various functional groups under friendly experimental conditions. beilstein-journals.org Furthermore, mechanochemistry, using techniques like ball milling with piezoelectric materials, provides a solvent-free method for dehalogenative deuteration, again using D₂O as the deuterium source. nih.gov The integration of flow chemistry is also enhancing the safety, scalability, and efficiency of isotope labeling syntheses. adesisinc.com
These advancements collectively push the field of isotopic labeling towards more sustainable and efficient practices, which is crucial for the production of compounds like this compound. adesisinc.commusechem.com
Table 2: Sustainable Methods in Deuterium Labeling
| Method | Key Features | Deuterium Source | Advantages |
| Visible-Light Photochemistry | Metal-free, induced by visible light. rsc.orgrsc.org | D₂O rsc.org | Mild conditions, high site-selectivity, sustainable energy source. nih.govrsc.org |
| Biocatalysis (Enzymatic) | Uses engineered enzymes like photodecarboxylases. nih.gov | D₂O nih.gov | High selectivity, operates under mild aqueous conditions, environmentally benign. nih.gov |
| Titanocene-Mediated Deuteration | Employs a Cp₂TiCl/D₂O/Mn reagent system. beilstein-journals.org | D₂O beilstein-journals.org | Uses cheap, abundant, and environmentally friendly reagents. beilstein-journals.org |
| Mechanochemistry | Uses mechanical force (e.g., ball milling) with piezoelectric catalysts. nih.gov | D₂O nih.gov | Solvent-free, efficient, avoids stoichiometric reductants. nih.gov |
| Flow Chemistry | Continuous processing in microreactors. adesisinc.com | Varies | Enhanced safety, scalability, higher yields, and purity. adesisinc.com |
Applications in Advanced Analytical Research
Role as an Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, the goal is to accurately measure the concentration of a drug or its metabolites in biological fluids like plasma or urine. akjournals.comakjournals.comresearchgate.net The complexity of these matrices can significantly interfere with the analytical signal of the target analyte. Isotope-labeled internal standards, such as Benazepril (B1667978) tert-Butyl Ester-d5, are the gold standard for mitigating these challenges. vivanls.com
During sample preparation, which often involves extraction and purification steps, some of the analyte of interest can be lost. akjournals.com Furthermore, components of the biological matrix can either suppress or enhance the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. researchgate.net Benazepril tert-Butyl Ester-d5, being chemically almost identical to the analyte, experiences similar losses during sample processing and is affected by matrix effects in a comparable manner. researchgate.net By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used to accurately calculate the analyte's concentration, effectively correcting for both recovery and matrix-induced variations. researchgate.net
The use of this compound as an internal standard significantly enhances the accuracy and linearity of analytical methods. nih.govresearchgate.net Accuracy refers to how close a measured value is to the true value, while linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govresearchgate.netinnovareacademics.in By compensating for variations in sample handling and instrumental response, the internal standard ensures that the calibration curve, which plots the response ratio against concentration, is more reliable and linear. dergipark.org.tr This leads to more precise and dependable quantitative results. nih.gov
A study on the simultaneous determination of amlodipine (B1666008) and benazepril in capsules demonstrated excellent linearity over a specific concentration range, with a high correlation coefficient, underscoring the precision that can be achieved. scirp.org
This compound is particularly well-suited for use in hyphenated chromatographic and mass spectrometric techniques like LC-MS and GC-MS. glpbio.comlcms.cz In these methods, the sample is first separated by chromatography, and then the components are detected and quantified by mass spectrometry.
In a typical LC-MS/MS method, a stable isotope-labeled internal standard like this compound is added to the sample. researchgate.net The method's precision and accuracy are then rigorously assessed. researchgate.net For instance, a validated GC-MS method for benazepril and benazeprilat (B1667979) in human plasma utilized their respective labeled internal standards. nih.govresearchgate.net The compounds were derivatized to their methyl esters and detected using a mass-selective detector, monitoring specific mass-to-charge ratios (m/z) for the analytes and their deuterated internal standards. nih.govresearchgate.net This approach demonstrated suitable intra- and inter-day accuracy and precision over a wide range of concentrations. nih.govresearchgate.net
Improving Accuracy and Linearity in Chromatographic-Mass Spectrometric Assays
Method Development and Validation of Analytical Procedures
The development of a new analytical method is a meticulous process that culminates in its validation to ensure it is fit for its intended purpose. This compound can be instrumental in this process for methods targeting benazepril. synzeal.comsynzeal.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. scispace.com Developing a robust HPLC method involves optimizing various parameters such as the mobile phase composition, column type, flow rate, and detector wavelength to achieve good separation and detection of the analyte. researchgate.net While this compound is primarily used with mass spectrometric detection due to its isotopic nature, the principles of method development for benazepril using HPLC are relevant. For example, a study on the simultaneous analysis of ACE inhibitors, including benazepril, utilized a systematic approach to optimize the mobile phase pH for ideal chromatographic separation. dergipark.org.tr Another validated HPLC method for benazepril hydrochloride used an internal standard to ensure the method's precision and accuracy. nih.gov
A stability-indicating HPLC method for amlodipine and benazepril was developed using a C18 stationary phase and a specific mobile phase composition, with UV detection at 240 nm. scirp.org
Method validation is a critical step to demonstrate that an analytical method is reliable and reproducible. Key validation parameters, as defined by international guidelines, include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. The use of a mass spectrometer as a detector provides high specificity.
Linearity: The method's ability to obtain test results which are directly proportional to the concentration of the analyte. Studies have shown excellent linearity for benazepril analysis over defined concentration ranges. researchgate.netdergipark.org.tr
Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. The use of an internal standard like this compound greatly improves accuracy. researchgate.netinnovareacademics.in
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is often expressed as the relative standard deviation (RSD). Validated methods for benazepril have demonstrated low RSD values, indicating high precision. nih.gov
Sensitivity: This is typically defined by the limit of detection (LOD) and the limit of quantitation (LOQ), which are the lowest concentrations of an analyte that can be reliably detected and quantified, respectively.
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following table summarizes typical validation parameters for analytical methods developed for benazepril, often in combination with other drugs.
| Validation Parameter | Typical Findings for Benazepril Analysis |
| Linearity Range | 5 - 35 µg/mL dergipark.org.tr |
| Mean Recovery (Accuracy) | 99.404 ± 0.864% dergipark.org.tr |
| Precision (%RSD) | < 1.6% nih.gov |
| Limit of Detection (LOD) | 0.08 µg/mL innovareacademics.in |
| Limit of Quantitation (LOQ) | 0.24 µg/mL innovareacademics.in |
Establishment of Robust High-Performance Liquid Chromatography (HPLC) Methods
Reference Standard Applications in Pharmaceutical Research
In the landscape of pharmaceutical research and manufacturing, reference standards are fundamental to the development and validation of analytical methods. They provide a benchmark against which a new product is qualified, ensuring its identity, purity, strength, and quality. This compound is utilized as a specialized reference standard, primarily for the quantification of its non-labeled counterpart, which can be present as an impurity in Benazepril active pharmaceutical ingredient (API).
The use of a deuterated internal standard is particularly advantageous in modern analytical techniques, such as mass spectrometry, where precision and accuracy are paramount. musechem.com The five deuterium (B1214612) atoms on the phenyl group of this compound give it a distinct mass-to-charge ratio compared to the non-labeled impurity, while maintaining nearly identical chemical and physical properties. scbt.com This allows it to be used as an internal standard in isotope dilution mass spectrometry (IDMS) methods. musechem.com
Quality Control (QC) Applications
The primary application of this compound in pharmaceutical quality control is as an internal standard for the accurate quantification of the Benazepril tert-Butyl Ester impurity. musechem.comacanthusresearch.com This impurity can arise during the synthesis of Benazepril and its levels must be strictly controlled to ensure the safety and efficacy of the final drug product. clearsynth.com
Analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed for impurity profiling in pharmaceuticals. nih.gov In these methods, a known amount of this compound is added to the sample containing the Benazepril API. During analysis, the deuterated standard co-elutes with the non-labeled impurity. waters.com By comparing the signal intensity of the impurity to that of the known concentration of the internal standard, a highly accurate and precise quantification of the impurity can be achieved. musechem.com
The key advantages of using this compound in QC applications include:
Correction for Matrix Effects: Complex sample matrices, such as those from formulated drug products, can interfere with the ionization of the analyte, leading to inaccurate measurements. As the deuterated standard has virtually identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for reliable correction. musechem.comwaters.com
Improved Accuracy and Precision: By accounting for variations in sample preparation, extraction recovery, and instrument response, the use of a stable isotope-labeled internal standard significantly enhances the accuracy and precision of the analytical method. musechem.comacanthusresearch.com
Method Validation: this compound is used during the validation of analytical methods to demonstrate the method's accuracy, precision, linearity, and robustness, as required by regulatory agencies. chemwhat.com
Below is a table summarizing the key analytical applications of this compound in quality control:
| Application Area | Analytical Technique | Function of this compound | Benefit |
| Impurity Quantification | LC-MS/MS, GC-MS | Internal Standard | High accuracy and precision in determining levels of Benazepril tert-Butyl Ester impurity. |
| Method Validation | HPLC, LC-MS/MS | Reference Analyte | Ensures the analytical method is suitable for its intended purpose. |
| Stability Studies | HPLC, LC-MS/MS | Internal Standard | Accurate monitoring of impurity formation under various stress conditions. |
Traceability Against Pharmacopeial Standards (e.g., USP, EP)
Traceability to pharmacopeial standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), is a critical requirement for reference standards used in pharmaceutical quality control. chemwhat.comaquigenbio.comaxios-research.com This ensures that analytical results are reliable and comparable across different laboratories and manufacturing sites.
While Benazepril tert-Butyl Ester itself is a process impurity and may not have a dedicated monograph in the pharmacopeias, its control is mandated under the general chapters on impurities in drug substances and drug products. The reference standards for related compounds of Benazepril, including its impurities, are often traceable to the primary standards provided by these pharmacopeial bodies. aquigenbio.com
The traceability of a reference standard like this compound is established through a comprehensive characterization process. Manufacturers of reference standards provide a Certificate of Analysis (CoA) that includes detailed information on the compound's identity, purity, and characterization data. synzeal.com For reference standards produced under internationally recognized quality systems, such as ISO 17034, the CoA provides a high level of assurance regarding the material's quality and traceability. lgcstandards.com
The process to establish traceability typically involves:
Structural Elucidation: Confirmation of the chemical structure using techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Purity Determination: Assessment of chemical purity by chromatographic methods (e.g., HPLC, GC) and other techniques like titration. The presence of any non-labeled material in the deuterated standard is a critical parameter to assess. waters.com
Comparison to Official Standards: Where available, the reference standard is compared against the official pharmacopeial standard for the corresponding impurity.
The table below outlines the key aspects of ensuring the traceability of this compound as a reference standard:
| Aspect of Traceability | Methodology | Documentation | Importance |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS, IR | Certificate of Analysis (CoA) | Ensures the correct compound is being used. |
| Purity Assessment | HPLC, GC, Karl Fischer (for water content) | Certificate of Analysis (CoA) | Guarantees that the standard is free from significant impurities that could affect analytical results. |
| Link to Pharmacopeias | Comparison with USP/EP Reference Standards | Statement of Traceability on CoA | Provides confidence that the measurements are aligned with official regulatory standards. |
Role in Mechanistic Biochemical and Metabolic Investigations
Investigation of Angiotensin-Converting Enzyme (ACE) Inhibition Mechanisms
Benazepril (B1667978) functions as a prodrug that, after oral administration, is metabolized into its active form, benazeprilat (B1667979). fda.govpediatriconcall.com Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I into the vasoconstrictor angiotensin II. fda.govnih.gov By inhibiting this enzyme, benazeprilat leads to reduced levels of angiotensin II, thereby exerting its therapeutic effects. fda.govfda.gov The deuterated analogue, Benazepril tert-Butyl Ester-d5, serves as a critical probe for dissecting the specifics of this interaction.
The use of stable isotope-labeled compounds is a powerful, non-radioactive method for the site-specific investigation of molecular interactions. vivanls.com In the context of ACE inhibition, this compound and its subsequent metabolites act as deuterated probes to explore the enzyme's active site.
Researchers can employ such probes in high-precision enzymatic assays. The deuterium (B1214612) label allows for clear differentiation between the probe and its endogenous, non-labeled counterparts via mass spectrometry. vivanls.com This technique is central to activity-based protein profiling (ABPP), where chemical probes are used to monitor the active state of enzymes and characterize enzyme-substrate interactions at a molecular level. rsc.org By introducing the deuterated probe into a system containing the ACE enzyme, scientists can precisely monitor the binding events and the kinetics of inhibition, as the labeled molecules can be accurately quantified.
Deuterated compounds like this compound are frequently utilized as internal standards in bioanalytical studies, which inherently involves a direct comparison with the non-deuterated drug (the analyte). vivanls.com These comparative studies are essential for understanding the pharmacokinetics and pharmacodynamics of benazepril.
In competitive binding assays, both the deuterated probe and the non-deuterated benazepril are introduced to the ACE enzyme. By measuring the displacement of the labeled compound by the unlabeled one, researchers can accurately determine key inhibitory parameters, such as the binding affinity and the inhibition constant (Ki) of benazeprilat. The presence of the deuterated internal standard ensures precise quantification, correcting for variations in sample preparation and instrument response. This comparative approach is also used with other deuterated forms, such as Benazepril-d5 (B562408) and Benazeprilat-d5, to build a comprehensive model of the drug's interaction with its target enzyme. vivanls.compharmaffiliates.com
Elucidation of Enzyme-Substrate Interactions using Deuterated Probes
Elucidation of Metabolic Pathways and Transformations
The transformation of the benazepril prodrug into the active benazeprilat is a critical step for its therapeutic activity. researchgate.netmdpi.com Isotopic labeling with deuterium is an ideal method for tracing these metabolic processes in detail.
Isotopic labeling allows a compound to be followed through various biological processes. vivanls.com Since the substitution of hydrogen with deuterium results in a negligible change in the compound's chemical properties, this compound follows the same metabolic pathways as its non-deuterated counterpart. vivanls.com
In a typical study, the deuterated compound is administered, and biological fluids like plasma and urine are collected over time. Using liquid chromatography-mass spectrometry (LC-MS), researchers can track the absorption, distribution, metabolism, and excretion (ADME) of the compound. The deuterium tag makes it possible to distinguish the administered drug and its metabolites from the complex mixture of other molecules present in the biological samples.
Following administration, this compound undergoes metabolic transformation, leading to the formation of several deuterated metabolites. The primary active metabolite is Benazeprilat-d5, which is formed after cleavage of the ester groups. vivanls.comfda.govfda.gov Further metabolism can lead to the formation of glucuronide conjugates. fda.gov
Using high-resolution mass spectrometry, these metabolites can be identified with high confidence. The mass of each deuterated metabolite will be five daltons higher than its corresponding non-deuterated version, providing a clear signature for identification. Key deuterated metabolites that can be tracked include:
Benazepril-d5: Formed after the initial cleavage of the tert-butyl ester group.
Benazeprilat-d5: The active diacid metabolite formed after cleavage of both ester groups. vivanls.compharmaffiliates.com
Benazeprilat-d5 Acyl-β-D-glucuronide: A product of Phase II metabolism, where glucuronic acid is attached to the Benazeprilat-d5 molecule. vivanls.com
Table 2: Key Compounds and Their Roles in Benazepril Metabolic Studies
| Compound Name | Role in Research |
|---|---|
| Benazepril | Non-labeled prodrug; the primary analyte. fda.govpediatriconcall.com |
| This compound | Deuterated, protected prodrug used as a tracer and internal standard. scbt.comxcessbio.com |
| Benazeprilat | Active diacid metabolite of benazepril. fda.govfda.gov |
| Benazeprilat-d5 | Deuterated active metabolite; a key marker in tracing studies. vivanls.com |
The conversion of the benazepril prodrug to the active benazeprilat is primarily mediated by the enzyme carboxylesterase 1 (CES1), which is highly expressed in the liver. researchgate.netmdpi.com The efficiency of this activation can be influenced by genetic factors or by the presence of other drugs that inhibit CES1. researchgate.netnih.gov
This compound serves as an excellent substrate for in vitro studies of CES1 activity. By incubating the deuterated compound with liver microsomes or purified CES1, researchers can measure the rate of formation of Benazeprilat-d5. This assay allows for the screening of potential drug-drug interactions, where a co-administered drug might inhibit CES1 and thereby impair the activation of benazepril. nih.govnih.gov Such studies are crucial for predicting how an individual's metabolic profile or concomitant medications might affect the efficacy of benazepril therapy.
Identification of Deuterated Metabolites and Intermediates
Interrogation of Drug-Biological System Interactions beyond Primary Target
In the realm of mechanistic biochemical and metabolic investigations, isotopically labeled compounds such as this compound serve as invaluable tools. While the primary application of benazepril is the inhibition of the angiotensin-converting enzyme (ACE), its deuterated analogue, this compound, has found a crucial role in elucidating the pharmacokinetics and metabolic pathways of other therapeutic agents, thereby contributing to a broader understanding of drug-biological system interactions that extend beyond the primary pharmacology of benazepril itself.
The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). These standards are essential for achieving accurate and precise quantification of drug molecules and their metabolites in complex biological matrices. nih.gov Benazepril-d5, a closely related analogue to this compound, has been utilized as an internal standard in pharmacokinetic studies of novel drug candidates. scienceopen.com
A notable example is the investigation of NGP 555, a γ-secretase modulator developed for potential Alzheimer's disease therapy. In a study to determine the plasma concentrations of NGP 555 and its major metabolite, M436, a validated LC-MS/MS bioanalytical method was employed. scienceopen.com Within this method, benazepril-d5 was used as an internal standard for the quantification of the M436 metabolite. scienceopen.com The precursor and product ions for benazepril-d5 were monitored at m/z 430.0/356.0, ensuring specific and sensitive detection. scienceopen.com
The rationale for using a deuterated compound like benazepril-d5 lies in its chemical and physical similarity to the analyte of interest, in this case, the metabolite M436. This similarity ensures that it behaves comparably during sample preparation, chromatography, and ionization, thus effectively compensating for any variability in these processes. The mass difference introduced by the deuterium atoms allows the mass spectrometer to distinguish between the analyte and the internal standard.
While this application does not directly investigate the off-target interactions of benazepril, it highlights a critical role for its deuterated forms in facilitating the study of other drugs. By enabling robust and reliable quantification of metabolites, compounds like this compound indirectly contribute to the characterization of the metabolic profiles and potential drug-drug interactions of new chemical entities. This, in turn, is a key component of understanding the full spectrum of a drug's interaction with the biological system.
Interactive Data Table: LC-MS/MS Parameters for Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application | Reference |
| Benazepril-d5 | 430.0 | 356.0 | Internal standard for M436 metabolite quantification | scienceopen.com |
Advancements in Research Methodologies Utilizing Benazepril Tert Butyl Ester D5
Integration of Deuterated Standards in High-Throughput Bioanalytical Platforms (e.g., automated 96-well plate technology)
The use of deuterated internal standards like Benazepril (B1667978) tert-Butyl Ester-d5 is fundamental to the success of high-throughput bioanalytical platforms. scispace.comscioninstruments.com These platforms, which often utilize automated 96-well plate technology, are designed to process hundreds or even thousands of samples in a single day, a necessity in modern drug discovery and clinical research. acs.org Automation minimizes the potential for human error and reduces the variability associated with manual pipetting and sample handling. nih.govaccuris-usa.com
In this workflow, an automated liquid handling workstation is programmed to dispense a precise, fixed amount of the internal standard solution, containing Benazepril tert-Butyl Ester-d5, into each well of a 96-well plate containing the samples (e.g., plasma or serum). nih.govtechnologynetworks.com Following this, automated solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is performed to isolate the analyte (non-deuterated Benazepril tert-Butyl Ester) and the internal standard from the complex biological matrix. technologynetworks.comhubspotusercontent10.net The extracts are then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov
The key advantage of using a deuterated standard is that it co-elutes with the analyte and experiences nearly identical ionization effects in the mass spectrometer's source. scioninstruments.comwuxiapptec.com By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during sample preparation and analysis can be effectively normalized, leading to highly accurate and precise quantification. wuxiapptec.combiopharmaservices.com The integration of this compound into these automated systems ensures that the high speed of analysis does not compromise data quality, making it a cornerstone of modern bioanalytical research. researchgate.netlcms.cz
Below is an interactive data table illustrating a typical layout for a 96-well plate in a high-throughput bioanalytical run.
| Well Position | Sample Type | Description |
| A1, A2 | Blank | Matrix without analyte or internal standard |
| B1, B2 | Zero Sample | Matrix with internal standard only |
| C1 - H2 | Calibration Curve | Matrix spiked with known concentrations of analyte and a fixed concentration of internal standard |
| A3 - D8 | Quality Control (QC) | Samples with known concentrations (Low, Mid, High) to assess accuracy and precision |
| E8 - H12 | Unknown Samples | Study samples with unknown analyte concentrations |
Strategies for Addressing Internal Standard Response Variations in Complex Matrices
A consistent response from the internal standard (IS) across all samples in an analytical run is crucial for reliable quantification. biopharmaservices.com However, significant variations in the IS response can occur, particularly when analyzing samples in complex biological matrices like blood or urine. nih.govresearchgate.net These variations can signal underlying issues with the analytical method, such as matrix effects, inconsistent sample recovery, or compound instability. biopharmaservices.comnih.gov
Matrix effects, caused by co-eluting endogenous components of the sample, can suppress or enhance the ionization of the analyte and the internal standard. wuxiapptec.com While a stable isotope-labeled (SIL) internal standard like this compound is the preferred choice to compensate for these effects, issues can still arise. scispace.comwuxiapptec.com For instance, if the deuterated standard does not perfectly co-elute with the non-deuterated analyte—a phenomenon that can occur with heavily deuterated compounds—they may experience differential matrix effects, leading to inaccurate results. chromatographyonline.com
Strategies to investigate and mitigate IS response variations include:
Post-column Infusion Experiments: This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs, allowing for chromatographic conditions to be modified to avoid these zones. chromatographyonline.com
Method Optimization: Adjusting sample preparation techniques (e.g., using a more rigorous extraction method like SPE instead of simple protein precipitation), mobile phase composition, or chromatographic gradients can help separate the analyte from interfering matrix components. chromatographyonline.comusp.org
Complete Co-elution: Ensuring that the analyte and internal standard peaks completely overlap is critical. chromatographyonline.com Using a column with slightly lower resolution can sometimes be an effective strategy to merge slightly separated peaks of the analyte and its deuterated analog. chromatographyonline.com
Monitoring IS Response: Regulatory bodies recommend careful monitoring of the IS response. hubspotusercontent10.net If the response for a sample deviates significantly (e.g., by more than 50%) from the mean response of the calibrators and quality control samples, it may be flagged for investigation and potential re-analysis. biopharmaservices.com
The following table summarizes common causes of internal standard response variation and the corresponding mitigation strategies.
| Cause of Variation | Description | Mitigation Strategy |
| Matrix Effects | Co-eluting substances enhance or suppress analyte/IS ionization. researchgate.net | Use a stable isotope-labeled internal standard, optimize chromatography to separate from interferences, dilute the sample. chromatographyonline.comusp.org |
| Inconsistent Recovery | Analyte and IS are not extracted from the matrix uniformly across samples. | Add IS at the earliest stage of sample preparation, optimize the extraction procedure. biopharmaservices.com |
| Chromatographic Separation | The deuterated IS separates from the non-deuterated analyte on the LC column. chromatographyonline.com | Ensure complete co-elution, possibly by using a lower-resolution column or modifying mobile phase. chromatographyonline.com |
| Sample Inhomogeneity | The sample is not uniform, leading to inconsistent aliquoting. nih.gov | Ensure thorough mixing of samples before processing. biopharmaservices.com |
| Analyte/IS Instability | Degradation of the analyte or IS in the matrix or during processing. nih.gov | Investigate stability under various conditions (freeze-thaw, benchtop) and adjust handling procedures accordingly. |
Development of Advanced Spectroscopic Techniques for Deuterated Compound Analysis
The analysis of deuterated compounds such as this compound relies on advanced spectroscopic techniques to confirm structural integrity, isotopic enrichment, and location of the deuterium (B1214612) labels. rsc.org The primary methods used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS). rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: While proton (¹H) NMR is standard for organic molecules, Deuterium (²H) NMR is a powerful, albeit less common, technique for analyzing highly deuterated compounds. sigmaaldrich.com
¹H NMR: Can be used to determine the absence of protons at specific positions, thereby confirming successful deuteration. The degree of deuteration can be estimated by comparing the integration of residual proton signals to a non-deuterated portion of the molecule or an internal standard.
²H NMR: Directly observes the deuterium nuclei. This provides a clean spectrum, free from the signals of non-deuterated solvents, and can be used to confirm the specific sites of deuteration. sigmaaldrich.com Under appropriate experimental conditions, ²H NMR can also provide quantitative information on the isotopic enrichment. sigmaaldrich.com
2D NMR Techniques: Advanced 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) can correlate deuterium atoms with their attached carbons, providing unambiguous confirmation of the labeling positions. measurlabs.com
High-Resolution Mass Spectrometry (HR-MS): This technique is essential for determining the isotopic purity and confirming the elemental composition of the deuterated compound. rsc.org By measuring the mass-to-charge ratio with very high accuracy, HR-MS can distinguish between the deuterated compound and any residual non-deuterated or partially deuterated species. This allows for a precise calculation of the percentage of isotopic enrichment. rsc.org
A hypothetical data table for the characterization of this compound is presented below.
| Technique | Parameter | Expected Result for this compound |
| HR-MS | Exact Mass | 485.2938 (Calculated for C₂₈H₃₁D₅N₂O₅) nih.gov |
| HR-MS | Isotopic Purity | >98% (Calculated from isotopic distribution) |
| ¹H NMR | Phenyl Protons | Signals significantly diminished or absent compared to the non-deuterated standard. |
| ²H NMR | Deuterium Signal | A signal or multiplet in the aromatic region of the spectrum, confirming deuteration on the phenyl ring. |
| ¹³C NMR | Phenyl Carbons | Signals for deuterated carbons would appear as multiplets due to C-D coupling. |
Computational Chemistry Approaches for Predicting Deuteration Effects on Molecular Dynamics
Computational chemistry provides powerful tools to predict and understand the subtle but significant effects of isotopic substitution on molecular properties and dynamics. mdpi.com While the potential energy surface of a molecule does not change upon deuteration under the Born-Oppenheimer approximation, the difference in mass between deuterium (D) and protium (B1232500) (H) alters the molecule's vibrational frequencies. researchgate.net This change in zero-point vibrational energy can influence intermolecular interactions, such as hydrogen bonding, and affect bulk properties. acs.org
Molecular dynamics (MD) simulations can be used to model the behavior of this compound and its non-deuterated counterpart in solution. By employing force fields specifically parameterized to account for isotopic effects, researchers can predict how deuteration impacts the compound's conformation, solvation, and interactions with its environment. osti.gov
Key effects that can be predicted include:
Changes in Bond Strength and Length: The C-D bond has a lower zero-point energy than the C-H bond, making it effectively stronger and slightly shorter. This can alter the strength of hydrogen bonds where the deuterated moiety is involved. mdpi.com
Thermodynamic Properties: Deuteration can lead to small changes in solubility and melting points. For example, some studies have shown that amino acids are slightly less soluble in heavy water (D₂O) than in light water (H₂O). acs.org
Chromatographic Behavior: The subtle changes in intermolecular forces and hydrophobicity caused by deuteration can lead to slight differences in retention time during reversed-phase liquid chromatography. chromatographyonline.com Computational models can help predict the magnitude of this "isotopic shift," which is critical for ensuring co-elution in bioanalytical methods.
The table below outlines a hypothetical comparison of properties between a non-deuterated analyte and its deuterated standard as predicted by computational modeling.
| Property | Analyte (Non-deuterated) | Internal Standard (Deuterated) | Predicted Effect of Deuteration |
| Vibrational Frequency (C-H/C-D Stretch) | ~3000 cm⁻¹ | ~2200 cm⁻¹ | Lower frequency due to heavier mass of deuterium. ajchem-a.com |
| Hydrogen Bond Strength | Baseline | Slightly Weaker/Stronger | Can be altered depending on the specific interaction. mdpi.com |
| Radius of Gyration | Baseline | Slightly Smaller | Deuteration can lead to a more compact structure. acs.org |
| Predicted Retention Time Shift | Baseline | +/- seconds | Small but potentially significant shift due to altered hydrophobicity. chromatographyonline.com |
Future Research Directions and Innovations
Exploration of Novel Deuteration Sites for Modulating Research Probe Characteristics
The current Benazepril (B1667978) tert-Butyl Ester-d5 molecule features five deuterium (B1214612) atoms on the phenyl ring of the homophenylalanine moiety. nih.govpharmaffiliates.com Future research could strategically explore the introduction of deuterium at other positions within the molecule to create a portfolio of deuterated analogs with tailored properties for specific research applications.
The substitution of hydrogen with deuterium, a heavier and more stable isotope, can significantly alter the physicochemical properties of a molecule. scirp.org This is primarily due to the kinetic isotope effect (KIE), where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. scirp.org This enhanced bond strength can slow down metabolic processes that involve the cleavage of these bonds. nih.gov
By selectively placing deuterium atoms at known sites of metabolism on the benazepril molecule, researchers could create probes with enhanced metabolic stability. nih.gov This "precision deuteration" could lead to longer half-lives in biological systems, making them more robust internal standards for pharmacokinetic studies. nih.gov Furthermore, deuteration can also be used to stabilize stereocenters within a molecule. nih.gov For a molecule like benazepril with multiple chiral centers, novel deuterated versions could be synthesized to investigate the stability and interconversion of its different stereoisomers.
Table 1: Potential Novel Deuteration Sites in Benazepril and Their Research Implications
| Potential Deuteration Site | Rationale | Potential Research Application |
| Ethyl ester group | Site of enzymatic hydrolysis | Studying the kinetics of benazepril activation to its active form, benazeprilat (B1667979). |
| Methylene bridge | Potential site of oxidation | Investigating alternative metabolic pathways. |
| Benzazepine ring | Core structural motif | Assessing the impact of deuteration on receptor binding affinity and selectivity. |
Integration with Multi-Omics Approaches for Comprehensive Biological System Analysis
The era of systems biology has ushered in the use of multi-omics approaches, such as genomics, proteomics, and metabolomics, to gain a holistic understanding of biological processes. tn-sanso.co.jp Stable isotope labeling is a powerful technique that is highly compatible with these approaches. colab.ws Benazepril tert-Butyl Ester-d5, as a deuterated molecule, can be a valuable tool in such integrated studies.
In the context of metabolomics, deuterated standards like this compound are essential for the accurate quantification of drug molecules and their metabolites in complex biological matrices. nih.gov Future research could involve using this compound in large-scale metabolomic studies to investigate the broader metabolic impact of ACE inhibition. By accurately tracking the levels of benazepril and its metabolites, researchers can correlate these with changes in endogenous metabolite profiles, providing a deeper understanding of the drug's mechanism of action and potential off-target effects.
Furthermore, the principles of stable isotope labeling can be extended to explore the downstream effects of benazepril on protein expression (proteomics) and gene transcription (transcriptomics). While this compound itself is a drug analog, its use in quantitative studies can be coupled with other isotopic labeling techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for proteomics, to build comprehensive models of the cellular response to ACE inhibition. tn-sanso.co.jp
Advancements in Automated Synthesis of Precision-Deuterated ACE Inhibitors
The synthesis of specifically labeled isotopic compounds can be complex and time-consuming. sri.com However, recent advancements in automated synthesis platforms and flow chemistry are set to revolutionize this field. nih.govansto.gov.au These technologies offer the potential for the rapid, efficient, and precise synthesis of a wide array of deuterated molecules, including ACE inhibitors like benazepril.
Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, provides excellent control over reaction parameters such as temperature, pressure, and reaction time. ansto.gov.aunih.gov This precise control is particularly advantageous for deuteration reactions, where it can lead to higher selectivity and reduced by-product formation. nih.gov Automated flow chemistry systems can be programmed to perform multi-step syntheses, enabling the efficient production of complex molecules like precision-deuterated benazepril analogs. sri.com
Robotic synthesis platforms are also emerging as powerful tools for high-throughput chemical synthesis. biospace.comassemblymag.com These platforms can automate the entire workflow of a chemical synthesis, from reagent dispensing to purification and analysis. biospace.com The integration of artificial intelligence and machine learning with these robotic systems can further accelerate the discovery and optimization of synthetic routes for novel deuterated compounds. sri.com The application of these automated technologies to the synthesis of deuterated ACE inhibitors would enable the creation of libraries of specifically labeled compounds for detailed structure-activity relationship (SAR) studies and for the development of next-generation research probes.
Expanding the Applicability of this compound to New Research Paradigms in Biological and Pharmacological Sciences
Beyond its current use as an internal standard, this compound and its future, more diversely deuterated, counterparts could be applied to several new research paradigms. The improved metabolic stability offered by deuteration is a key attribute that is driving the development of deuterated drugs as new chemical entities (NCEs). scirp.org While this compound is a research compound, its properties can be leveraged to explore new therapeutic concepts.
Another emerging area is the use of deuterated compounds in imaging studies. While not a direct application of this compound, the knowledge gained from its synthesis and study could inform the development of deuterated radiotracers for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging of ACE in vivo. These imaging agents could provide invaluable insights into the distribution and activity of ACE in various tissues and disease states.
The recognition of deuterated drugs as novel therapeutic agents by regulatory bodies has also opened up new avenues for drug development. scirp.org The principles demonstrated with this compound could be applied to the development of next-generation ACE inhibitors with improved pharmacokinetic profiles, leading to more convenient dosing regimens and potentially better patient outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
